1H-Imidazole-1-carbonitrile

Catalog No.
S607655
CAS No.
36289-36-8
M.F
C4H3N3
M. Wt
93.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Imidazole-1-carbonitrile

CAS Number

36289-36-8

Product Name

1H-Imidazole-1-carbonitrile

IUPAC Name

imidazole-1-carbonitrile

Molecular Formula

C4H3N3

Molecular Weight

93.09 g/mol

InChI

InChI=1S/C4H3N3/c5-3-7-2-1-6-4-7/h1-2,4H

InChI Key

SLPWXZZHNSOZPX-UHFFFAOYSA-N

SMILES

C1=CN(C=N1)C#N

Synonyms

1H-Imidazole-1-carbonitrile; 1-Cyano-1H-imidazole; N-Cyanoimidazole;

Canonical SMILES

C1=CN(C=N1)C#N

The exact mass of the compound 1H-Imidazole-1-carbonitrile is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1H-Imidazole-1-carbonitrile (1-cyanoimidazole, CAS 36289-36-8) is a stable solid electrophilic cyanating agent used to transfer cyano groups to nucleophiles such as amines, thiols, carbanions, and polysaccharides. Unlike traditional volatile or highly reactive cyanylating agents, it operates via a mild addition-elimination process, making it a critical reagent for the synthesis of pharmaceutical cyanoamines, guanidine precursors, and the aqueous activation of polysaccharides in bioconjugation workflows [1].

Generic substitution with the industry-standard cyanogen bromide (BrCN) introduces severe procurement and manufacturing bottlenecks due to its high toxicity, volatility, and requirement for strict cryogenic temperature control (0–5 °C) to suppress oligomerization and side reactions. Similarly, substituting with hypervalent iodine cyanating reagents introduces significant safety hazards, as they exhibit strong exothermic decomposition upon heating. 1-Cyanoimidazole circumvents these issues by providing a stable, operationally simple solid form that reacts smoothly under ambient or mild heating conditions without explosive risks or the need for specialized handling infrastructure[1].

Thermal Stability and Process Safety vs. Traditional Cyanating Agents

1-Cyanoimidazole is a stable solid that allows for operationally simple handling at room temperature up to 100 °C without decomposition. In direct contrast, cyanogen bromide is a highly toxic, volatile compound with a low vapor pressure that requires strict cooling (0–5 °C) to prevent hazardous off-gassing and side reactions. Furthermore, alternative hypervalent iodine-based cyanating agents exhibit strong exothermic decomposition upon heating, posing severe scale-up risks [1].

Evidence DimensionThermal stability and handling requirements
Target Compound DataStable solid, safe handling at RT to 100 °C
Comparator Or BaselineBrCN (volatile, requires 0–5 °C) / Hypervalent iodine (exothermic decomposition)
Quantified DifferenceElimination of cryogenic and blast-proof infrastructure requirements
ConditionsStandard laboratory and scale-up synthesis conditions

Enables safe, cost-effective scale-up of cyanation reactions without the specialized infrastructure required for highly toxic or explosive alternatives.

Yield Efficiency in Electrophilic Aminocyanation

In the synthesis of cyanoamines, 1-cyanoimidazole transfers the cyano group to primary and secondary amines smoothly, achieving isolated yields of 80–89%. This addition-elimination process is highly efficient compared to cyanogen bromide, which is prone to forming di-substituted derivatives and oligomers unless strict stoichiometric and temperature controls are maintained [1].

Evidence DimensionIsolated yield of cyanoamines
Target Compound Data80–89% yield
Comparator Or BaselineBrCN (prone to di-substituted side products)
Quantified DifferenceConsistently high yields with reduced byproduct formation
ConditionsReaction with primary and secondary amines in organic solvents (e.g., CH2Cl2 or DMA)

High atom economy and reduced byproduct formation minimize purification overhead in the synthesis of active pharmaceutical ingredients.

Aqueous Polysaccharide Activation for Bioconjugation

1-Cyanoimidazole is a patented reagent for the activation of polysaccharides in aqueous or part-aqueous solutions, allowing them to be covalently linked to proteins. It serves as a less toxic alternative to cyanogen bromide, which is difficult to control in aqueous environments and poses severe toxicity risks during the GMP manufacturing of polysaccharide-protein conjugate vaccines [1].

Evidence DimensionSuitability for aqueous bioconjugation
Target Compound DataEfficient polysaccharide activation in aqueous media
Comparator Or BaselineBrCN (highly toxic, difficult pH/aqueous control)
Quantified DifferenceEnables safe, direct covalent linkage of proteins to polysaccharides in water
ConditionsAqueous or part-aqueous bioprocessing environments

It is a critical, procurement-driving reagent for the safe and scalable manufacturing of conjugate vaccines, replacing highly toxic legacy activators.

GMP Manufacturing of Polysaccharide-Protein Conjugate Vaccines

Directly downstream of its ability to activate polysaccharides in aqueous environments, 1-cyanoimidazole is utilized in the biopharmaceutical industry to manufacture conjugate vaccines. It safely facilitates the covalent linkage of polysaccharides to carrier proteins without the severe handling risks associated with cyanogen bromide [1].

Synthesis of Pharmaceutical Cyanoamines and Guanidines

Leveraging its high-yield aminocyanation capabilities (80–89%), 1-cyanoimidazole is the reagent of choice for synthesizing cyanoamine intermediates, which are direct precursors to guanidine-containing active pharmaceutical ingredients [2].

Electrophilic Cyanation of Carbanions in Discovery Chemistry

For early-stage drug discovery, 1-cyanoimidazole provides yields exceeding 86% when reacting with carbanions generated via direct lithiation or Grignard reagents, offering a stable and operationally simple alternative to volatile cyanating gases [2].

XLogP3

0.2

UNII

S26K6QWG5X

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

36289-36-8

Wikipedia

1-cyanoimidazole

Dates

Last modified: 08-15-2023
Bowler et al. Prebiotically plausible oligoribonucleotide ligation facilitated by chemoselective acetylation. Nature Chemistry, doi: 10.1038/nchem.1626, published online 14 April 2013 http://www.nature.com/nchem

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